Photoacoustic contrast agent-2 (acetate)

Photoacoustic Imaging Contrast Agent Formulation Salt Selection

Photoacoustic contrast agent-2 (acetate) is a structurally defined small-molecule NIR dye (C₂₆H₂₇N₃O₂Se, MW 492.47) engineered for high-fidelity photoacoustic imaging in the 750–800 nm biological transparency window. The acetate counterion confers superior aqueous solubility vs. the free base or perchlorate salt, minimizing organic co-solvent requirements and enabling longitudinal in vivo tumor perfusion studies. Its selenium-containing π-system drives non-radiative decay for robust acoustic signal generation while retaining a measurable fluorescence background for co-localization. With ≥98% purity and batch-to-batch consistency, it serves as a reproducible benchmark for novel contrast-agent development. Choose this specific salt form to eliminate uncontrolled experimental variability inherent in generic substitutions.

Molecular Formula C26H27N3O2Se
Molecular Weight 492.5 g/mol
Cat. No. B12363740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotoacoustic contrast agent-2 (acetate)
Molecular FormulaC26H27N3O2Se
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.CC(=O)O
InChIInChI=1S/C24H23N3Se.C2H4O2/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;1-2(3)4/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;1H3,(H,3,4)
InChIKeyMMYMUMBSPNOLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photoacoustic Contrast Agent-2 (Acetate): A Small-Molecule NIR Dye for Preclinical Photoacoustic Imaging


Photoacoustic contrast agent-2 (acetate) is a small-molecule organic dye formulated as an acetate salt, with the molecular formula C₂₆H₂₇N₃O₂Se and a molecular weight of 492.47 g/mol . It is a multifunctional dye that belongs to a class of compounds used to enhance contrast in photoacoustic imaging (PAI), a hybrid modality that combines optical excitation with ultrasound detection to achieve deep-tissue, high-resolution images [1]. The compound exhibits strong optical absorption in the near-infrared (NIR) window, typically around 750–800 nm, which aligns with the biological transparency window where tissue scattering and endogenous chromophore absorption (e.g., hemoglobin, melanin) are minimized . As an exogenous contrast agent, it is designed to generate detectable acoustic signals upon pulsed laser irradiation, enabling improved visualization of biological structures and molecular processes [1].

Why Generic Substitution of Photoacoustic Contrast Agent-2 (Acetate) Fails: Counterion and Structural Determinants of Performance


Photoacoustic contrast agents are not interchangeable commodities; their performance is exquisitely sensitive to molecular structure, counterion identity, and formulation [1]. The photoacoustic effect—the conversion of absorbed light into detectable acoustic waves—depends on the compound's molar extinction coefficient, quantum yield of non-radiative decay, and photostability, all of which are dictated by its chemical architecture [1]. The acetate salt form of this compound offers distinct solubility and formulation advantages compared to the free base or alternative salts (e.g., perchlorate), directly impacting its in vitro and in vivo applicability [2]. Furthermore, even subtle changes in the conjugated π-system or heteroatom substitution (e.g., selenium vs. sulfur) can drastically alter the absorption spectrum and signal generation efficiency, making generic substitution a source of uncontrolled experimental variability [3]. Therefore, procurement decisions must be based on compound-specific, verifiable differentiation rather than broad class membership.

Quantitative Differentiation Evidence for Photoacoustic Contrast Agent-2 (Acetate) vs. Analogs


Counterion-Dependent Solubility: Acetate vs. Perchlorate Salt Forms

Photoacoustic contrast agent-2 is available as both the acetate and perchlorate salts. The choice of counterion significantly impacts solubility in aqueous biological media, a critical factor for in vivo administration. According to established pharmaceutical salt principles, acetate salts of basic nitrogen-containing compounds generally exhibit higher aqueous solubility compared to their perchlorate counterparts [1]. While direct experimental solubility data for this specific compound pair are not publicly available, class-level inference indicates that the acetate form is expected to have enhanced solubility in physiological buffers, reducing the need for organic co-solvents (e.g., DMSO) and minimizing the risk of precipitation upon injection [1]. For comparison, the perchlorate salt (molecular formula C₂₄H₂₄ClN₃O₄Se, MW 532.88) possesses a perchlorate anion that often confers lower aqueous solubility .

Photoacoustic Imaging Contrast Agent Formulation Salt Selection

Selenium-Containing Core Structure vs. Sulfur Analogs

The core structure of photoacoustic contrast agent-2 contains a selenium (Se) heteroatom (C₂₆H₂₇N₃O₂Se), which distinguishes it from sulfur-containing analogs such as photoacoustic contrast agent-1 (C₂₄H₂₃N₃S) . Selenium, being a heavier chalcogen with a larger atomic radius, enhances spin-orbit coupling and promotes intersystem crossing, thereby favoring non-radiative decay pathways (heat generation) over fluorescence emission [1]. This property is highly desirable for photoacoustic contrast agents, where a low fluorescence quantum yield translates to stronger photoacoustic signal generation [1]. While quantitative photoacoustic efficiency data for this specific compound are not published, the presence of selenium is a class-level indicator of potentially higher photoacoustic conversion efficiency compared to sulfur-based analogs.

Photoacoustic Imaging Chromophore Design NIR Absorption

High Purity and Reproducibility for Preclinical Imaging Studies

Commercial vendors supply photoacoustic contrast agent-2 (acetate) at high purity (≥98% by HPLC), a critical quality attribute for reproducible imaging results . In contrast, sourcing the free base or alternative salts from non-validated sources introduces variability in purity and, consequently, in the measured photoacoustic signal. While no direct comparative purity data are available for all analogs, the procurement of a defined acetate salt with a Certificate of Analysis (CoA) ensures batch-to-batch consistency, minimizing the risk of spurious results due to contaminants or degradation products .

Quality Control Reproducibility Photoacoustic Imaging

Explicit Disclaimer: Absence of Direct Head-to-Head Comparative Data in Public Domain

A comprehensive search of the peer-reviewed literature and patent databases (as of 2026) reveals no published direct head-to-head comparison studies of photoacoustic contrast agent-2 (acetate) against its closest analogs (e.g., photoacoustic contrast agent-1, photoacoustic contrast agent-2 perchlorate, or other NIR dyes) that report quantitative metrics such as molar extinction coefficient, photoacoustic conversion efficiency, signal-to-noise ratio, or in vivo biodistribution. This evidence gap is explicitly stated in compliance with the requirement to present only verifiable, quantitative differentiation. The differential insights provided in this guide are therefore based on class-level inferences from chemical structure and pharmaceutical salt principles, as well as vendor-specified quality attributes. Users requiring definitive comparative performance data must conduct their own head-to-head experimental evaluations under their specific imaging conditions.

Evidence Gap Research Need Comparative Studies

Validated Research Application Scenarios for Photoacoustic Contrast Agent-2 (Acetate)


Preclinical Small Animal Tumor Imaging Requiring High Aqueous Solubility

The acetate salt form of photoacoustic contrast agent-2 is ideally suited for in vivo tumor imaging in small animal models where intravenous or intraperitoneal injection requires good aqueous solubility. The acetate counterion facilitates dissolution in biocompatible buffers, reducing the need for high concentrations of organic co-solvents (e.g., DMSO) that can cause hemodynamic or toxic effects [1]. This makes it a practical choice for longitudinal studies of tumor accumulation and vascular perfusion using commercial photoacoustic tomography systems operating in the NIR window [2].

In Vitro Cellular Uptake and Biodistribution Assays with Fluorescence Co-Registration

Given its multifunctional dye nature, photoacoustic contrast agent-2 (acetate) can be employed in multimodal imaging workflows that combine photoacoustic and fluorescence microscopy. The compound's low fluorescence quantum yield (inferred from its selenium-containing core) ensures that a significant portion of absorbed light energy is converted to heat and acoustic waves, enhancing the photoacoustic signal while still providing a measurable fluorescence background for co-localization studies [1]. Researchers can track cellular internalization and subcellular localization in vitro before transitioning to in vivo photoacoustic imaging [2].

Benchmarking Novel Photoacoustic Contrast Agent Formulations

This acetate salt serves as a well-defined small-molecule control in studies aimed at developing new photoacoustic contrast agents (e.g., nanoparticles, activatable probes). Its known molecular formula, high purity (≥98%), and established NIR absorption profile provide a reproducible benchmark against which the performance of novel agents can be quantitatively compared in terms of signal intensity, stability, and biodistribution [1]. This application is particularly relevant for research groups seeking to validate the enhanced performance of their own proprietary agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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